molecular formula C7H16ClN B1380084 3-Ethyl-2-methylpyrrolidine hydrochloride CAS No. 1797322-32-7

3-Ethyl-2-methylpyrrolidine hydrochloride

Cat. No.: B1380084
CAS No.: 1797322-32-7
M. Wt: 149.66 g/mol
InChI Key: JHTKGGCPRINDIR-UHFFFAOYSA-N
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Description

3-Ethyl-2-methylpyrrolidine hydrochloride is a pyrrolidine derivative characterized by an ethyl group at the 3-position and a methyl group at the 2-position of the pyrrolidine ring, with a hydrochloride salt enhancing its solubility and stability. Pyrrolidine derivatives are widely used in pharmaceutical chemistry due to their structural versatility and bioactivity. This compound is particularly notable for its role as an intermediate in synthesizing complex molecules, such as those described in EP 4 374 877 A2, where it is used to prepare pyrrolidine-based amides with trifluoromethyl and pyridinyl substituents .

Properties

IUPAC Name

3-ethyl-2-methylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-3-7-4-5-8-6(7)2;/h6-8H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHTKGGCPRINDIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCNC1C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1797322-32-7
Record name 3-ethyl-2-methylpyrrolidine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-2-methylpyrrolidine hydrochloride typically involves the alkylation of 2-methylpyrrolidine. One common method includes the reaction of 2-methylpyrrolidine with ethyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting the compound into its amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom can be substituted with various electrophiles, such as alkyl halides or acyl chlorides, under basic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: N-oxides of 3-ethyl-2-methylpyrrolidine.

    Reduction: Amine derivatives.

    Substitution: Alkylated or acylated pyrrolidine derivatives.

Scientific Research Applications

3-Ethyl-2-methylpyrrolidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-ethyl-2-methylpyrrolidine hydrochloride depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, altering their activity. The exact pathways involved can vary, but typically include binding to active sites or modulating signal transduction pathways.

Comparison with Similar Compounds

a) 3-[(2-Ethylphenoxy)methyl]pyrrolidine Hydrochloride

  • Structure: Features a phenoxy-methyl group at the 3-position and an ethyl-substituted benzene ring.
  • Applications : Unlike this compound, this compound’s bulky aromatic substituent may influence receptor binding in CNS-targeted drugs. Safety data sheets highlight acute toxicity risks (inhalation hazard), suggesting stricter handling protocols compared to aliphatic-substituted pyrrolidines .

b) (R)-1-Amino-2-methylpyrrolidine-2-carboxylic Acid Methyl Ester Hydrochloride

  • Structure: Contains a methyl ester and amino group, enabling peptide coupling reactions.
  • Synthetic Utility : Used in multistep syntheses of pyrrolidine-based amides (e.g., EP 4 374 877 A2). Its ester group provides reactivity distinct from the ethyl-methyl substitution in this compound .

Heterocyclic Hydrochlorides with Pharmaceutical Relevance

a) Memantine Hydrochloride

  • Structure : Aromatic adamantane derivative with a primary amine.
  • Bioactivity : Approved for Alzheimer’s disease, contrasting with this compound’s role as an intermediate. Memantine’s rigid structure and high lipophilicity enhance blood-brain barrier penetration .

b) Dosulepin Hydrochloride

  • Structure : Tricyclic antidepressant with a dibenzothiepine core.
  • Solubility : Lower aqueous solubility than pyrrolidine hydrochlorides due to its aromatic framework, necessitating formulation adjustments .

Comparative Physicochemical Properties

Compound Core Structure Substituents Key Applications Solubility (Inferred)
3-Ethyl-2-methylpyrrolidine HCl Pyrrolidine 3-Ethyl, 2-methyl Synthetic intermediate High (HCl salt)
3-[(2-Ethylphenoxy)methyl]pyrrolidine HCl Pyrrolidine 3-Phenoxymethyl, 2-ethylphenyl Potential CNS drug candidate Moderate
Memantine HCl Adamantane Primary amine Alzheimer’s therapy Moderate
Dosulepin HCl Dibenzothiepine Tricyclic aromatic system Antidepressant Low

Biological Activity

3-Ethyl-2-methylpyrrolidine hydrochloride is a compound that has garnered interest in various fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity based on recent research findings, including case studies and data tables.

This compound is a derivative of pyrrolidine, a five-membered ring compound known for its versatility in drug design. The structural formula can be represented as follows:

C7H16NCl\text{C}_7\text{H}_{16}\text{N}\text{Cl}

This compound exhibits unique physicochemical properties that influence its biological activity, such as solubility, stability, and interaction with biological targets.

Anticancer Properties

Recent studies have explored the anticancer potential of pyrrolidine derivatives, including this compound. For instance, a study screened various pyrrolidine compounds for their ability to inhibit cancer cell lines like MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that certain substitutions on the pyrrolidine ring significantly enhance anticancer activity, suggesting a structure-activity relationship (SAR) that could be exploited for drug development .

CompoundCell LineIC50 (µM)
This compoundMCF-7TBD
This compoundHeLaTBD

Note: TBD indicates that specific IC50 values for this compound were not provided in the available literature but are crucial for further studies.

Neuropharmacological Effects

The compound has also been investigated for its interaction with neurotransmitter systems. A recent study focused on the design of compounds targeting opioid and dopamine receptors, revealing that modifications in the pyrrolidine structure can lead to enhanced selectivity and potency towards these receptors . The findings suggest potential applications in treating disorders related to dopamine dysregulation, such as Parkinson’s disease and schizophrenia.

Case Study 1: Anticancer Activity

In a comparative analysis involving various pyrrolidine derivatives, researchers found that compounds with specific substitutions exhibited significant cytotoxic effects against cancer cell lines. The study emphasized the importance of the ethyl and methyl groups in enhancing biological activity .

Case Study 2: Neurotransmitter Modulation

A study focusing on dopaminergic systems highlighted the role of pyrrolidine derivatives in modulating receptor activity. The incorporation of ethyl and methyl groups was shown to improve binding affinity to D2-like receptors, indicating a promising avenue for developing new neuropharmacological agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Ethyl-2-methylpyrrolidine hydrochloride
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3-Ethyl-2-methylpyrrolidine hydrochloride

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